2-(3-chlorophenyl)-N-methyl-1,3-oxazol-4-amine
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Overview
Description
2-(3-Chloro-phenyl)-oxazol-4-yl-methylamine is a heterocyclic compound that features an oxazole ring substituted with a 3-chlorophenyl group and a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chloro-phenyl)-oxazol-4-yl-methylamine typically involves the formation of the oxazole ring followed by the introduction of the 3-chlorophenyl and methylamine groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-chlorobenzoyl chloride with glycine can yield the desired oxazole ring, which can then be further functionalized to introduce the methylamine group.
Industrial Production Methods
In an industrial setting, the production of 2-(3-chloro-phenyl)-oxazol-4-yl-methylamine may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-phenyl)-oxazol-4-yl-methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents to the 3-chlorophenyl group.
Scientific Research Applications
2-(3-Chloro-phenyl)-oxazol-4-yl-methylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3-chloro-phenyl)-oxazol-4-yl-methylamine involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The 3-chlorophenyl group may enhance binding affinity, while the methylamine group can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-oxazole: Lacks the 3-chloro and methylamine groups, resulting in different chemical properties and biological activities.
2-(3-Bromo-phenyl)-oxazol-4-yl-methylamine: Similar structure but with a bromine atom instead of chlorine, which can affect reactivity and interactions.
2-(3-Chloro-phenyl)-oxazole:
Uniqueness
2-(3-Chloro-phenyl)-oxazol-4-yl-methylamine is unique due to the combination of the 3-chlorophenyl and methylamine groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
885273-40-5 |
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Molecular Formula |
C10H9ClN2O |
Molecular Weight |
208.64 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-N-methyl-1,3-oxazol-4-amine |
InChI |
InChI=1S/C10H9ClN2O/c1-12-9-6-14-10(13-9)7-3-2-4-8(11)5-7/h2-6,12H,1H3 |
InChI Key |
UWNAUBGNGFSDLD-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=COC(=N1)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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